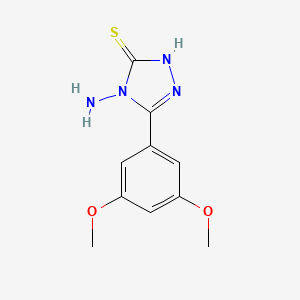
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
概要
説明
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (4-ADT) is a small molecule that has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology. 4-ADT has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, 4-ADT has been used in the synthesis of various drugs and has been studied for its potential use in laboratory experiments.
科学的研究の応用
Synthesis and Structural Features
4-Amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and studied for various applications. For instance, Labanauskas et al. (2001) synthesized derivatives exhibiting anti-inflammatory activity. They prepared these compounds through the acylation and alkylation of triazoles, confirming their potential in drug development (Labanauskas et al., 2001).
Antimicrobial and Antifungal Properties
Synthesis and evaluation of the antimicrobial activities of 1,2,4-triazole derivatives have been a significant area of study. For instance, Bayrak et al. (2009) synthesized new triazoles starting from isonicotinic acid hydrazide, showcasing their antimicrobial activity (Bayrak et al., 2009). Additionally, Moorthy et al. (2017) synthesized Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, highlighting their antifungal activity, particularly against Candida albicans (Moorthy et al., 2017).
Electrochemical Studies
The electrochemical behavior of thiotriazoles, including derivatives of this compound, has been explored. Fotouhi et al. (2002) conducted a study on the electrooxidation of these compounds in aqueous-alcoholic media, revealing insights into their redox behavior and potential applications in electrochemistry (Fotouhi et al., 2002).
Antiradical Activity
The antiradical properties of triazole derivatives are also notable. Safonov and Nosulenko (2021) studied the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, indicating their potential use in combating free radicals and related diseases (Safonov & Nosulenko, 2021).
Antitumor Properties
Research has also been conducted on the antitumor properties of triazole derivatives. Ovsepyan et al. (2018) synthesized 1,2,4-triazole derivatives with potential antitumor activities, underscoring the significance of these compounds in cancer research (Ovsepyan et al., 2018).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition has been explored, particularly for copper in saline environments. Chauhan et al. (2019) investigated the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor, demonstrating its efficacy in protecting copper surfaces (Chauhan et al., 2019).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to exhibit a broad range of biological and pharmacological activities . They are known to interact with various targets, including enzymes like acetylcholinesterase (AChE) .
Mode of Action
It’s worth noting that compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can interact with their targets in various ways, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect various cellular components negatively due to oxidative stress . They can increase the production of reactive oxygen species (ROS) and free radicals, leading to cellular damage .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化学分析
Biochemical Properties
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter neural function. Additionally, this compound can interact with proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase, thereby influencing the cellular response to oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and oxidative stress . By inhibiting acetylcholinesterase, it can increase acetylcholine levels, leading to enhanced cholinergic signaling. Furthermore, its interaction with oxidative stress-related proteins can reduce the levels of reactive oxygen species, thereby protecting cells from oxidative damage. This compound also influences gene expression by modulating transcription factors involved in stress response and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the triazole ring, which forms hydrogen bonds with key amino acid residues in the enzyme’s active site. Additionally, this compound can scavenge reactive oxygen species, reducing oxidative stress and preventing cellular damage . The modulation of gene expression by this compound involves the activation of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Over extended periods, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and protect against oxidative damage in the brain . At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . The threshold for these adverse effects varies among different animal species, but it is generally observed that doses exceeding a certain limit can lead to significant toxicity. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, it can modulate signaling pathways and enzyme activities, while in the nucleus, it can influence gene expression by interacting with transcription factors . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .
特性
IUPAC Name |
4-amino-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-7-3-6(4-8(5-7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJYAFXKNKTZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NNC(=S)N2N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366638 | |
| Record name | 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750624-63-6 | |
| Record name | 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)
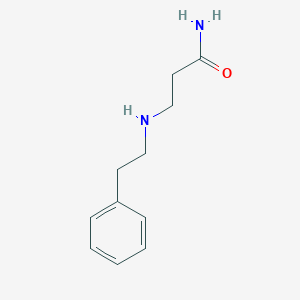

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
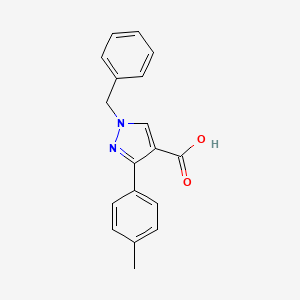

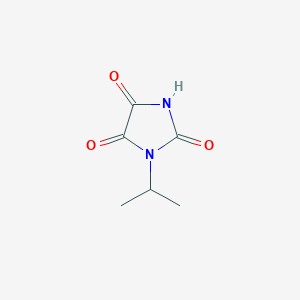
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
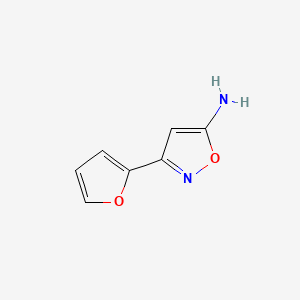
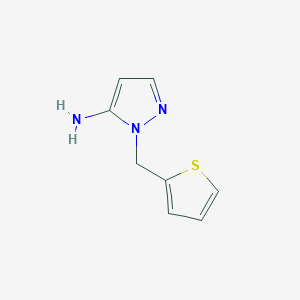

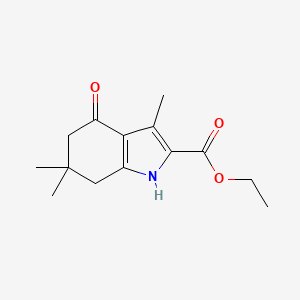
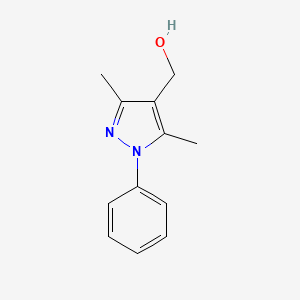
![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)